molecular formula C8H13ClO2 B1521264 1-Methoxycyclohexane-1-carbonyl chloride CAS No. 73555-16-5

1-Methoxycyclohexane-1-carbonyl chloride

Cat. No.: B1521264
CAS No.: 73555-16-5
M. Wt: 176.64 g/mol
InChI Key: KLAPBILIKWADSC-UHFFFAOYSA-N
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Description

1-Methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. This colorless liquid is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexane-1-carbonyl chloride can be synthesized through the reaction of 1-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves heating the mixture to around 70-80°C to facilitate the formation of the carbonyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

1-Methoxycyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-methoxycyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the carbonyl chloride to 1-methoxycyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles, such as alcohols or amines, to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Alcohols, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 1-methoxycyclohexane-1-carboxylic acid.

  • Reduction: 1-methoxycyclohexanecarboxylic acid.

  • Substitution: Esters, amides.

Scientific Research Applications

1-Methoxycyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

In biology, the compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules. In medicine, it is explored for its potential therapeutic applications, including its use in drug discovery and development.

In industry, this compound is employed in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 1-methoxycyclohexane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate the desired transformations.

Comparison with Similar Compounds

  • 4-Methoxycyclohexane-1-carbonyl chloride

  • Cyclohexanecarbonyl chloride

  • 1-Methoxycyclohexanecarboxylic acid

Properties

IUPAC Name

1-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAPBILIKWADSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664653
Record name 1-Methoxycyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73555-16-5
Record name 1-Methoxycyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

76 g (480 mmoles) of 4 methoxycyclohexane carboxylic acid (cis/trans mixture) were boiled for 7 hours with refluxing in 350 ml of thionyl chloride to which several drops of dimethyl formamide had been added. The obtained 4 methoxycyclohexane carboxylic acid chloride was composed almost completely of the trans compound. After distilling off of the thionyl chloride the residue was incorporated into 75 ml of dry tetrahydrofuran. At a temperature of from 0° to 5° C. this solution was slowly added dropwise to a solution of 158.4 g (1440 mmoles) of hydroquinone in 650 ml of tetrahydrofuran and 375 ml of pyridine. When, after this addition, the mixture had attained room temperature, it was poured onto ice and concentrated sulphuric acid. Extraction with dichloromethane, evaporation of the dichloromethane, and, in succession, conversion of the evaporation residue to the crystallised form from an ethanol-water mixture and from toluene gave a yield of 24.45 g (20%) of pure trans 4 hydroxyphenyl 4'methoxycyclohexyl carboxylate. 24.3 g (97 mmoles) of the above compound were boiled, with refluxing, for 24 hours with 17.6 g of allyl bromide (145 mmoles) and 13.4 g (97 mmoles) of potassium carbonate in 350 ml of methylethyl ketone. After cooling the reaction mixture was poured into 1 .right brkt-top.of ice water, which was extracted with the aid of diethyl ether. After drying and evaporation of the diethyl ether 28.9 g (97%) of 4 allyloxyphenyl 4'methoxycyclohexyl carboxylate were obtained. To 28.7 g (99 mmoles) of said compound in 250 ml of dichloromethane there were added 32.9 g of chloroperbenzoic acid, and the mixture was stirred for 24 hours under an atmosphere of nitrogen. After being diluted with dichloromethane the reaction mixture was washed with sodium carbonate solution and water. After drying the dichloromethane was distilled off, and the residue was purified on a column filled with silica gel and eluted with a hexane-ethyl acetate mixture (75/25). The yield was 20.8 g (66%) of 4(2,3 epoxypropyl oxy)phenyl 4'methoxycyclohexyl carboxylate.
[Compound]
Name
4
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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